molecular formula C10H7FN4O2S B2919828 5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 326912-19-0

5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2919828
CAS No.: 326912-19-0
M. Wt: 266.25
InChI Key: DZFYLHISZUTITP-UHFFFAOYSA-N
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Description

5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C10H7FN4O2S and its molecular weight is 266.25. The purity is usually 95%.
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Biological Activity

The compound 5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a derivative of thioxodihydropyrimidine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thioxodihydropyrimidine core with a hydrazone linkage and a fluorophenyl substituent. This structure is indicative of its potential reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thioxodihydropyrimidine derivatives. For instance, compounds with similar structures have shown promising antibacterial and antifungal activities.

  • Antibacterial Activity : A study evaluated various derivatives against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting strong antibacterial properties. For example:
    CompoundZone of Inhibition (mm)Bacteria Tested
    3520E. coli
    3622S. aureus
    3715P. vulgaris
  • Antifungal Activity : The compound was also tested against fungi like Candida albicans, where it demonstrated varying degrees of effectiveness compared to standard antifungal agents like griseofulvin .

Anticancer Activity

The anticancer potential of thioxodihydropyrimidine derivatives has been explored in various studies. Notably, compounds similar to the one have shown activity against multiple cancer cell lines.

  • In Vitro Studies : Research involving the MTT assay revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HL-60 (leukemia), A549 (lung cancer), and others. For instance:
    CompoundCell LineIC50 (µg/mL)
    Fluorinated DerivativeHL-60<10
    Thiadiazole DerivativeA5494.27

These findings suggest that modifications in the chemical structure can enhance anticancer activity .

The biological mechanisms through which these compounds exert their effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation or metabolic pathways essential for bacterial survival.
  • Induction of Apoptosis : Evidence indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, similar to other known anticancer agents .

Case Studies

  • Antimalarial Activity : A related hydrazone compound was found to exhibit significant antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species. This suggests potential for exploring similar mechanisms in the context of the target compound .
  • Cytotoxicity Evaluation : In a comparative study, various thioxodihydropyrimidine derivatives were assessed for their cytotoxic effects on normal versus cancer cells, demonstrating selective toxicity towards cancerous cells while sparing normal cells .

Properties

IUPAC Name

5-[(3-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O2S/c11-5-2-1-3-6(4-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJWRJTUZNDGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=NC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.